3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl
Overview
Description
1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . They also exhibit anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .Molecular Structure Analysis
1,2,4-oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .Chemical Reactions Analysis
The reaction of 1,2,4-oxadiazole derivatives involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure and substituents .Scientific Research Applications
Synthesis and Structural Studies
- Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives were synthesized, characterized by IR, 1H NMR, and HRMS spectra, and their crystal structures were analyzed using X-ray crystallography. This research provides insight into the structural properties of compounds related to 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl (Yang et al., 2011).
Optical Properties
- Novel derivatives, similar to the compound , displayed unique optical properties, such as blue fluorescence in dilute solutions, and exhibited quantum yields of fluorescence in dichloromethane. This research suggests potential applications in materials science and optical technologies (Yang et al., 2011).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, closely related to the compound of interest, have shown significant inhibition activity against the corrosion of copper in acidic solutions. This implies potential use in developing new corrosion inhibitors for industrial applications (Sudheer & Quraishi, 2015).
Potential as Antiallergic Agents
- Some derivatives in the pyrazolo[3,4-b]pyridine family have exhibited antiallergic activity, suggesting potential pharmaceutical applications for related compounds, including the synthesis of antiallergic agents (Nohara et al., 1985).
Application in Electrochemical Studies
- Pyrazole derivatives with pyridine moieties have been utilized in electrochemical studies to evaluate corrosion inhibition for mild steel in acidic media. This research highlights the compound's relevance in corrosion studies and materials science (El Hajjaji et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O.ClH/c1-21-13-7-8-17-10-12(13)15(19-21)16-18-14(20-22-16)9-11-5-3-2-4-6-11;/h2-6,17H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBNZOGFYYXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.